2-Amino-3-methyl-1,3-thiazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-methyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-methyl-1,3-thiazol-3-ium iodide typically involves the alkylation of 2-amino-1,3-thiazole with iodomethyl compounds. For example, the reaction of 2-amino-1,3-thiazole with 1-(iodomethyl)trimethylsilane in dry acetone at 50–60°C in the absence of basic media and catalysts results in the formation of 2-amino-3-[(trimethylsilyl)methyl]-1,3-thiazol-3-ium iodide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar alkylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-methyl-1,3-thiazol-3-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions due to the presence of electron-rich sulfur and nitrogen atoms.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are not extensively detailed in the literature.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include iodomethyl compounds for alkylation and various oxidizing and reducing agents for redox reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions typically yield substituted thiazolium iodides, while oxidation and reduction reactions can lead to various oxidized or reduced derivatives of the thiazole ring.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-methyl-1,3-thiazol-3-ium iodide has several scientific research applications, including:
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer activities. This compound may be explored for similar applications.
Agrochemicals: Thiazole compounds are used in the development of pesticides and herbicides due to their biological activity.
Industrial Applications: Thiazole derivatives are used in the production of dyes, pigments, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 2-Amino-3-methyl-1,3-thiazol-3-ium iodide involves its interaction with molecular targets through its electron-rich sulfur and nitrogen atoms. These interactions can lead to various biological effects, such as antimicrobial and anticancer activities . The specific molecular pathways involved depend on the target organism or cell type.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: A basic scaffold found in many biologically active compounds.
2-Aminobenzothiazole: Known for its antiviral and antitumor activities.
3-Methylbenzo[d]thiazol-3-ium iodide:
Uniqueness
2-Amino-3-methyl-1,3-thiazol-3-ium iodide is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Eigenschaften
CAS-Nummer |
652152-19-7 |
---|---|
Molekularformel |
C4H7IN2S |
Molekulargewicht |
242.08 g/mol |
IUPAC-Name |
3-methyl-1,3-thiazol-3-ium-2-amine;iodide |
InChI |
InChI=1S/C4H6N2S.HI/c1-6-2-3-7-4(6)5;/h2-3,5H,1H3;1H |
InChI-Schlüssel |
DJQQQCZPDHWBOX-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=C(SC=C1)N.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.